molecular formula C19H25NO4S B14414234 Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate CAS No. 83187-87-5

Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate

Cat. No.: B14414234
CAS No.: 83187-87-5
M. Wt: 363.5 g/mol
InChI Key: XTMIQLJKLWLJME-UHFFFAOYSA-N
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Description

Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[222]oct-2-ene-7-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[222]oct-2-ene-7-carboxylate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

CAS No.

83187-87-5

Molecular Formula

C19H25NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

ethyl 7-(benzenesulfonyl)-3-propyl-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C19H25NO4S/c1-3-8-16-14-11-12-17(20(16)19(21)24-4-2)18(13-14)25(22,23)15-9-6-5-7-10-15/h5-7,9-12,14,16-18H,3-4,8,13H2,1-2H3

InChI Key

XTMIQLJKLWLJME-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2CC(C(N1C(=O)OCC)C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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